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Technical Support Center: TNO155 SHP2
Inhibitor
This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers utilizing the SHP2 inhibitor, TNO155. The information is tailored to

address specific experimental challenges and provide practical solutions.

Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for TNO155?

A1: TNO155 is a potent and selective allosteric inhibitor of Src homology-2 domain-containing

protein tyrosine phosphatase 2 (SHP2).[1][2] It binds to a pocket on the SHP2 protein,

stabilizing it in an inactive conformation. This prevents SHP2 from dephosphorylating its target

proteins, thereby inhibiting the RAS-MAPK signaling pathway which is crucial for cell

proliferation and survival in many cancers.[3][4]

Q2: What are the known on-target effects of TNO155 in cell-based assays?

A2: The primary on-target effect of TNO155 is the dose-dependent suppression of

phosphorylated ERK (p-ERK) and phosphorylated MEK (p-MEK), key downstream components

of the RAS-MAPK pathway.[5] Evidence of on-target SHP2 inhibition in clinical settings has
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been demonstrated by a reduction in DUSP6 expression, a downstream target of the MAPK

pathway.[5]

Q3: Has TNO155 demonstrated any significant off-target effects?

A3: Yes, recent studies have revealed that TNO155 and other allosteric SHP2 inhibitors can

induce off-target inhibition of autophagy in an SHP2-independent manner.[6] These inhibitors

have been shown to accumulate in lysosomes and block autophagic flux.[6] This off-target

activity may contribute to the anti-tumor effects of the compound.[6]

Q4: In which cancer types has TNO155 shown preclinical or clinical activity?

A4: TNO155 has shown activity in various preclinical models of solid tumors, particularly those

with mutations in the RAS-MAPK pathway.[1][2][7][8] This includes non-small cell lung cancer

(NSCLC) with EGFR mutations, colorectal cancer with BRAF mutations, and neuroblastoma

with ALK mutations.[1][7][8] Clinical trials are ongoing to evaluate its efficacy in a range of

advanced solid tumors.[5][9]

Q5: What are some known mechanisms of resistance to TNO155?

A5: Resistance to SHP2 inhibitors like TNO155 can arise from adaptive mechanisms that

reactivate the MAPK pathway.[7][8] This can include the development of secondary mutations

in upstream or downstream signaling components. Additionally, because TNO155's on-target

activity is linked to inhibiting RTK signaling, bypass activation of alternative receptor tyrosine

kinases (RTKs) can also contribute to resistance.[1]

Troubleshooting Guides
Western Blotting
Problem 1: Weak or no signal for p-ERK/p-MEK reduction after TNO155 treatment.

Possible Cause:

Suboptimal TNO155 Concentration or Incubation Time: The concentration of TNO155 may

be too low, or the incubation time may be too short to achieve significant inhibition.
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Low Basal Pathway Activation: The cell line used may have low basal activation of the

RAS-MAPK pathway, making it difficult to detect a decrease in phosphorylation.

Poor Antibody Quality: The primary antibodies for p-ERK or p-MEK may not be specific or

sensitive enough.

Technical Issues with Western Blot: Problems with protein transfer, blocking, or antibody

incubation can all lead to weak signals.[10][11][12]

Solution:

Optimize TNO155 Treatment: Perform a dose-response and time-course experiment to

determine the optimal concentration and incubation time for your specific cell line. Refer to

the table below for reported IC50 values in various cell lines.

Stimulate the Pathway: If basal activation is low, consider stimulating the cells with a

growth factor (e.g., EGF, FGF) to activate the RAS-MAPK pathway before TNO155

treatment.

Validate Antibodies: Use positive controls (e.g., lysates from cells with known high MAPK

activation) and negative controls to validate the specificity and sensitivity of your

antibodies.

Review Western Blot Protocol: Ensure all steps of your western blot protocol are

optimized, including transfer efficiency (check with Ponceau S stain), blocking conditions

(e.g., 5% BSA or non-fat milk), and antibody dilutions.[10][11][12]

Problem 2: Inconsistent p-ERK/p-MEK inhibition across experiments.

Possible Cause:

Cell Culture Variability: Differences in cell confluency, passage number, or serum

concentration in the media can affect signaling pathways.

TNO155 Stock Solution Instability: Improper storage or repeated freeze-thaw cycles of the

TNO155 stock solution can lead to degradation.
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Inconsistent Incubation Times: Minor variations in incubation times can lead to different

levels of pathway inhibition.

Solution:

Standardize Cell Culture: Maintain consistent cell culture practices, including seeding

density, passage number, and serum conditions.

Properly Store and Handle TNO155: Aliquot the TNO155 stock solution into single-use

vials to avoid repeated freeze-thaw cycles and store at the recommended temperature.

Ensure Precise Timing: Use a timer to ensure consistent incubation times for all

experiments.

Cell Viability Assays
Problem 3: High variability in cell viability data or unexpected cytotoxicity.

Possible Cause:

Off-Target Effects: As mentioned, TNO155 can inhibit autophagy, which may contribute to

cytotoxicity, especially at higher concentrations or in cell lines sensitive to autophagy

inhibition.[6]

Assay Interference: The chosen cell viability assay (e.g., MTT, MTS) might be affected by

the chemical properties of TNO155.

Cell Seeding Density: Inconsistent cell numbers across wells can lead to high variability.

[13][14]

Solution:

Differentiate On- and Off-Target Effects: To determine if the observed cytotoxicity is due to

the on-target (SHP2 inhibition) or off-target (autophagy inhibition) effect, consider the

following:

Rescue Experiment: Overexpress a constitutively active form of a downstream effector

of SHP2 (e.g., a constitutively active MEK mutant). If the cytotoxicity is on-target, this
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should rescue the cells.

Autophagy Marker Analysis: Perform a western blot for autophagy markers like LC3-II to

see if TNO155 treatment induces their accumulation, indicative of autophagy blockade.

Use a Different SHP2 Inhibitor: Compare the effects of TNO155 with another SHP2

inhibitor that has a different chemical scaffold and potentially different off-target effects.

Validate the Viability Assay: Run control experiments to ensure that TNO155 does not

directly interfere with the assay reagents or readout. Consider using an alternative viability

assay, such as an ATP-based assay (e.g., CellTiter-Glo®), which is generally less prone to

chemical interference.[15][16]

Optimize Seeding Density: Perform a cell titration experiment to determine the optimal

seeding density for your cell line and assay duration. Ensure uniform cell suspension

before plating.[13][14]

Quantitative Data
Table 1: In Vitro Potency of TNO155 in Various Cancer Cell Lines

Cell Line Cancer Type IC50 (µM) Reference

ORL-195
Oral Squamous Cell

Carcinoma
~0.4 [17]

SCC-9
Oral Squamous Cell

Carcinoma
~0.5 [17]

BICR10
Oral Squamous Cell

Carcinoma
>100 [17]

PE/CA-PJ15
Oral Squamous Cell

Carcinoma
>100 [17]

HCC827
Non-Small Cell Lung

Cancer
0.77 [1]

HCC827-GR
Non-Small Cell Lung

Cancer
1.38 [1]
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Table 2: Off-Target Autophagy Inhibition by SHP2 Allosteric Inhibitors

Compound
EC50 for Autophagy
Inhibition (µM)

Reference

TNO155 94.3 [6][18]

SHP099 10.6 [6][18]

RMC-4550 30.2 [6][18]

IACS-13909 1.4 [6][18]

JAB-3068 9.8 [6][18]

Chloroquine (CQ) 5.3 [6][18]

Experimental Protocols
Western Blotting for p-ERK/p-MEK

Cell Lysis:

Seed cells and grow to 70-80% confluency.

Treat cells with the desired concentrations of TNO155 for the appropriate duration.

Wash cells twice with ice-cold PBS.

Add 1X cell lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase

inhibitors) and incubate on ice for 5 minutes.

Scrape cells and transfer the lysate to a microcentrifuge tube.

Sonicate the lysate briefly to shear DNA and reduce viscosity.

Centrifuge at 14,000 x g for 15 minutes at 4°C.

Collect the supernatant containing the protein lysate.

Protein Quantification:
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Determine the protein concentration of each lysate using a BCA assay.

Sample Preparation and SDS-PAGE:

Prepare samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.

Run the gel until the dye front reaches the bottom.

Protein Transfer:

Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.

Confirm transfer efficiency by staining the membrane with Ponceau S.

Immunoblotting:

Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room

temperature.

Incubate the membrane with primary antibodies against p-ERK, total ERK, p-MEK, and

total MEK overnight at 4°C.

Wash the membrane three times with TBST.

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

Wash the membrane three times with TBST.

Detection:

Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a

chemiluminescence imaging system.

Cell Viability Assay (ATP-Based)
Cell Seeding:
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Seed cells in a 96-well white, clear-bottom plate at a pre-determined optimal density.

Incubate for 24 hours to allow cells to attach.

Compound Treatment:

Treat cells with a serial dilution of TNO155. Include a vehicle control (e.g., DMSO).

Incubate for the desired treatment duration (e.g., 72 hours).

ATP Measurement:

Equilibrate the plate to room temperature for 30 minutes.

Add an ATP detection reagent (e.g., CellTiter-Glo®) to each well, following the

manufacturer's instructions.

Mix on an orbital shaker for 2 minutes to induce cell lysis.

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

Data Acquisition:

Measure luminescence using a plate reader.

Calculate cell viability as a percentage of the vehicle control.

Visualizations
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Caption: Simplified SHP2 signaling pathway in the context of RTK activation.
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Caption: Experimental workflow for validating the on-target effects of TNO155.
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Caption: Logical workflow to investigate potential off-target effects of TNO155.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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